Cas no 38367-42-9 (2-(2-Amino-5-methoxyphenyl)acetic acid)

2-(2-Amino-5-methoxyphenyl)acetic acid 化学的及び物理的性質
名前と識別子
-
- 2-(2-Amino-5-methoxyphenyl)acetic acid
- (2-Amino-5-methoxyphenyl)acetic acid
- (2-amino-5-fluoro-phenyl)-pyridin-4-yl-methanone
- (2-amino-5-iodo-phenyl)methanol
- (2-amino-5-iodo-phenyl)-methanol
- (2-amino-5-methoxy-phenyl)-acetic acid
- (2-Amino-5-methoxy-phenyl)-essigsaeure
- 2-amino-5-fluorophenyl 4-pyridyl ketone
- 2-amino-5-iodobenzyl alcohol
- ACMC-20mkyq
- AGN-PC-000L9N
- CTK0C6615
- Methanone, (2-amino-5-fluorophenyl)-4-pyridinyl-
- SureCN344086
- DTXSID301295265
- 2-Amino-5-methoxybenzeneacetic acid
- AKOS006329172
- 38367-42-9
- 2-(2-Amino-5-methoxyphenyl)aceticacid
- 2-amino-5-methoxy-benzeneacetic acid
- SCHEMBL16372581
-
- インチ: InChI=1S/C9H11NO3/c1-13-7-2-3-8(10)6(4-7)5-9(11)12/h2-4H,5,10H2,1H3,(H,11,12)
- InChIKey: PGQFWSIBEQNJNC-UHFFFAOYSA-N
- ほほえんだ: COC1=CC(=C(C=C1)N)CC(=O)O
計算された属性
- せいみつぶんしりょう: 181.07389321g/mol
- どういたいしつりょう: 181.07389321g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 184
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.3
- トポロジー分子極性表面積: 72.6Ų
2-(2-Amino-5-methoxyphenyl)acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Crysdot LLC | CD12076736-5g |
2-(2-Amino-5-methoxyphenyl)acetic acid |
38367-42-9 | 95+% | 5g |
$559 | 2024-07-24 | |
Crysdot LLC | CD12076736-25g |
2-(2-Amino-5-methoxyphenyl)acetic acid |
38367-42-9 | 95+% | 25g |
$1409 | 2024-07-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1686197-100mg |
2-Amino-5-methoxybenzeneacetic acid |
38367-42-9 | 98% | 100mg |
¥660.00 | 2024-05-16 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1686197-250mg |
2-Amino-5-methoxybenzeneacetic acid |
38367-42-9 | 98% | 250mg |
¥1183.00 | 2024-05-16 | |
Crysdot LLC | CD12076736-10g |
2-(2-Amino-5-methoxyphenyl)acetic acid |
38367-42-9 | 95+% | 10g |
$842 | 2024-07-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1686197-1g |
2-Amino-5-methoxybenzeneacetic acid |
38367-42-9 | 98% | 1g |
¥2368.00 | 2024-05-16 |
2-(2-Amino-5-methoxyphenyl)acetic acid 関連文献
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Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
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Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
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Adnan Mohammad,Wayesh Qarony,Saidjafarzoda Ilhom,Dietmar Knipp,Necmi Biyikli,Yuen Hong Tsang RSC Adv., 2020,10, 14856-14866
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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6. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Alberto Villa,Carine E. Chan-Thaw,Sebastiano Campisi,Claudia L. Bianchi,Di Wang,Paul G. Kotula,Christian Kübel,Laura Prati Phys. Chem. Chem. Phys., 2015,17, 28171-28176
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David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
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Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
2-(2-Amino-5-methoxyphenyl)acetic acidに関する追加情報
2-(2-Amino-5-methoxyphenyl)acetic Acid (CAS No. 38367-42-9): A Comprehensive Overview
2-(2-Amino-5-methoxyphenyl)acetic acid, a compound with the CAS registry number 38367-42-9, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which combines an amino group, a methoxy group, and an acetic acid moiety. The presence of these functional groups imparts versatile chemical properties, making it a valuable compound for various applications.
The chemical structure of 2-(2-amino-5-methoxyphenyl)acetic acid consists of a benzene ring substituted with an amino group at the 2-position and a methoxy group at the 5-position. The acetic acid group is attached to the benzene ring via a methylene bridge. This arrangement not only contributes to the compound's stability but also enhances its reactivity in different chemical environments. The molecule's aromaticity and functional group diversity make it a prime candidate for exploring new synthetic pathways and applications.
Recent studies have highlighted the potential of 2-(2-amino-5-methoxyphenyl)acetic acid in the development of bioactive compounds. Researchers have demonstrated that this compound exhibits antimicrobial activity, particularly against gram-positive bacteria. This property makes it a promising candidate for use in pharmaceuticals and food preservation technologies. Furthermore, its ability to act as a precursor in the synthesis of more complex molecules has opened new avenues in drug discovery.
In the realm of materials science, 2-(2-amino-5-methoxyphenyl)acetic acid has been explored as a building block for constructing self-assembled monolayers (SAMs). These SAMs exhibit unique surface properties, such as high stability and controlled wettability, which are highly desirable in nanotechnology applications. Recent advancements in this area have leveraged the compound's ability to form stable interfaces, paving the way for innovations in sensors and electronic devices.
The synthesis of 2-(2-amino-5-methoxyphenyl)acetic acid involves a multi-step process that typically begins with the preparation of the corresponding phenol derivative. The introduction of the amino and methoxy groups is achieved through nucleophilic aromatic substitution or other specialized techniques. The final step involves the addition of the acetic acid moiety, which can be accomplished via esterification followed by hydrolysis. This synthesis pathway has been optimized in recent years to improve yield and reduce environmental impact.
One of the most exciting developments involving CAS No. 38367-42-9 is its role in green chemistry initiatives. Scientists have discovered that this compound can serve as an eco-friendly alternative to traditional solvents in certain industrial processes. Its biodegradability and low toxicity make it an ideal candidate for sustainable chemical manufacturing practices.
In conclusion, 2-(2-amino-5-methoxyphenyl)acetic acid (CAS No. 38367-42-9) is a multifaceted compound with a wide range of applications across diverse scientific disciplines. Its unique chemical properties, combined with recent advancements in research, position it as a key player in future innovations. As researchers continue to explore its potential, this compound is poised to make significant contributions to fields such as medicine, materials science, and environmental sustainability.
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